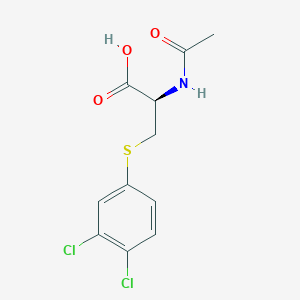
L-Cysteine,N-acetyl-S-(3,4-dichlorophenyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
L-Cysteine,N-acetyl-S-(3,4-dichlorophenyl)- is a chemical compound with the molecular formula C11H11Cl2NO3S. It is known for its unique structure, which includes an acetyl group, a dichlorophenyl group, and a cysteine moiety.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of L-Cysteine,N-acetyl-S-(3,4-dichlorophenyl)- typically involves the reaction of 3,4-dichlorophenyl isothiocyanate with N-acetylcysteine. The reaction is carried out in an appropriate solvent, such as ethanol or methanol, under controlled temperature and pH conditions to ensure the desired product is obtained .
Industrial Production Methods
Industrial production of L-Cysteine,N-acetyl-S-(3,4-dichlorophenyl)- follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The product is then purified using techniques such as crystallization or chromatography .
Analyse Des Réactions Chimiques
Types of Reactions
L-Cysteine,N-acetyl-S-(3,4-dichlorophenyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the disulfide bonds to thiols.
Substitution: The dichlorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. The reactions are typically carried out under controlled temperature and pH conditions to ensure selectivity and yield .
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of L-Cysteine,N-acetyl-S-(3,4-dichlorophenyl)- can yield sulfoxides or sulfones, while nucleophilic substitution can introduce various functional groups into the dichlorophenyl moiety .
Applications De Recherche Scientifique
L-Cysteine,N-acetyl-S-(3,4-dichlorophenyl)- has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential role in cellular processes and as a probe for studying protein interactions.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as an antioxidant and in drug development.
Mécanisme D'action
The mechanism of action of L-Cysteine,N-acetyl-S-(3,4-dichlorophenyl)- involves its interaction with molecular targets such as enzymes and proteins. The compound can modulate the activity of these targets by forming covalent bonds or through non-covalent interactions. The pathways involved include oxidative stress response, detoxification processes, and modulation of signaling pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
N-Acetylcysteine: A related compound with similar antioxidant properties.
S-(3,4-dichlorophenyl)cysteine: Lacks the acetyl group but shares the dichlorophenyl and cysteine moieties.
N-Acetyl-S-(4-chlorophenyl)cysteine: Similar structure but with a single chlorine atom on the phenyl ring.
Uniqueness
L-Cysteine,N-acetyl-S-(3,4-dichlorophenyl)- is unique due to the presence of both acetyl and dichlorophenyl groups, which confer distinct chemical and biological properties. This combination allows for specific interactions with molecular targets and makes it a valuable compound for research and industrial applications .
Propriétés
Numéro CAS |
13443-69-1 |
|---|---|
Formule moléculaire |
C11H11Cl2NO3S |
Poids moléculaire |
308.2 g/mol |
Nom IUPAC |
(2R)-2-acetamido-3-(3,4-dichlorophenyl)sulfanylpropanoic acid |
InChI |
InChI=1S/C11H11Cl2NO3S/c1-6(15)14-10(11(16)17)5-18-7-2-3-8(12)9(13)4-7/h2-4,10H,5H2,1H3,(H,14,15)(H,16,17)/t10-/m0/s1 |
Clé InChI |
JYWAYDDGOPHFIS-JTQLQIEISA-N |
SMILES |
CC(=O)NC(CSC1=CC(=C(C=C1)Cl)Cl)C(=O)O |
SMILES isomérique |
CC(=O)N[C@@H](CSC1=CC(=C(C=C1)Cl)Cl)C(=O)O |
SMILES canonique |
CC(=O)NC(CSC1=CC(=C(C=C1)Cl)Cl)C(=O)O |
Synonymes |
(3,4-dichlorophenyl)mercapturic acid 3,4-DCPMA N-acetyl-S-(3,4-dichlorophenyl)cysteine |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















